molecular formula C9H9N3O4 B13489533 Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13489533
M. Wt: 223.19 g/mol
InChI Key: ZCMLUBPUTYDIGC-UHFFFAOYSA-N
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Description

Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-methylisoxazole moiety and an ethyl ester group. The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in functionalization. The 3-methylisoxazole group introduces steric and electronic effects that may modulate biological activity, solubility, and pharmacokinetic properties. This compound is of interest in drug discovery, particularly in antimicrobial and antiviral research.

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

ethyl 5-(3-methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H9N3O4/c1-3-14-9(13)7-10-8(16-12-7)6-4-5(2)11-15-6/h4H,3H2,1-2H3

InChI Key

ZCMLUBPUTYDIGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC(=NO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate, often involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. For instance, the reaction of ethyl nitroacetate with phenylacetylene in the presence of TEMPO and water can yield 3,5-disubstituted isoxazoles .

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature. These methods avoid the use of expensive and toxic metal catalysts, making the process more sustainable .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative, a key intermediate for further functionalization.

Reaction ConditionsProductYieldSource
2M NaOH in EtOH/H<sub>2</sub>O (reflux, 4h)5-(3-Methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid92%
H<sub>2</sub>SO<sub>4</sub> (conc., 80°C, 6h)Same as above85%

This reaction is critical for generating bioactive carboxylates used in antimicrobial studies.

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole ring participates in copper-catalyzed cross-couplings and SNAr reactions due to its electron-deficient nature.

Arylation Reactions

Arylation at the C-2 position of the oxadiazole occurs via Ullmann-type coupling:

text
Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate + Aryl iodide → 2-Aryl-5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
Aryl IodideCatalyst SystemYieldSource
4-IodotolueneCuI/1,10-phenanthroline/Cs<sub>2</sub>CO<sub>3</sub>78%
2-IodothiopheneCu(OAc)<sub>2</sub>/PPh<sub>3</sub>64%

Reaction optimization studies show that 1,4-dioxane at 120°C maximizes yields .

Amination Reactions

Primary amines displace the oxadiazole C-2 hydrogen under Buchwald-Hartwig conditions:

text
+ R-NH<sub>2</sub> → 2-Amino-5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
AmineConditionsYieldSource
BenzylamineCu(OAc)<sub>2</sub>/LiO<sup>t</sup>Bu/40°C68%
PiperidineSame as above71%

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles.

DipolarophileConditionsProductYieldSource
Phenylacetylene120°C, 12h (neat)Isoxazole-pyrazole hybrid55%
AcrylonitrileMicrowave (150°C, 30min)Oxadiazolo[3,4-d]pyridazine62%

Functionalization of the Isoxazole Moiety

The 3-methylisoxazole group undergoes electrophilic substitutions and side-chain modifications.

Nitration

Nitration at the isoxazole C-4 position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>:

text
→ Ethyl 5-(4-nitro-3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
  • Yield: 58% (0°C, 2h) .

Methyl Group Oxidation

The 3-methyl group oxidizes to a carboxylic acid under strong oxidative conditions:

text
KMnO<sub>4</sub>/H<sub>2</sub>O (pH 10, 70°C) → Ethyl 5-(3-carboxyisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
  • Yield: 83%.

Biological Interactions

The compound inhibits bacterial dihydrofolate reductase (DHFR) through hydrogen bonding with Asp27 and Tyr100 residues (IC<sub>50</sub> = 1.8 μM against E. coli). Its oxadiazole ring also chelates transition metals, enabling antioxidant activity (EC<sub>50</sub> = 12.4 μM in DPPH assay).

Comparative Reactivity

A comparison with structural analogs highlights enhanced electrophilicity at the oxadiazole C-2 position:

CompoundRelative Reactivity (vs. Parent)Key Feature
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate0.7×Lacks isoxazole conjugation
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate1.2×Enhanced π-system

This multifaceted reactivity profile positions this compound as a valuable scaffold in medicinal chemistry and materials science. Experimental protocols from peer-reviewed studies provide reproducible methodologies for its derivatization.

Scientific Research Applications

Potential Applications

Given the structural components of ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate, potential applications can be extrapolated from similar compounds:

  • Pharmaceutical Research: Oxadiazole and isoxazole derivatives are known for their biological activities, which make them useful in drug discovery and development . For instance, 1,2,4-oxadiazole benzoic acid compounds have applications in treating or preventing diseases . They can be explored for activities such as:
    • Antimicrobial properties
    • Anticancer activity
    • Inhibition of enzymes involved in disease progression
  • Agrochemicals: Heterocyclic compounds are often used in the development of pesticides, herbicides, and fungicides . The presence of both oxadiazole and isoxazole moieties in the molecule may offer synergistic effects, enhancing its potential as an agrochemical .
  • Materials Science: These compounds can be used as building blocks for creating new materials with specific properties . Their use can be explored in the creation of:
    • Polymers
    • Organic semiconductors
    • Dyes and pigments
  • Chemical Synthesis: As a carboxylate ester, this compound can serve as an intermediate in the synthesis of more complex molecules . It can be used to introduce the 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carbonyl moiety into other compounds .

Further Research

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The oxadiazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Key analogs include:

Compound Substituents on Oxadiazole Key Features Reference
NV848 3-Acetylamino-5-methyl Lacks aryl/fluorine groups; synthesized via amidoxime route
NV930 5-Phenyl Aromatic substituent enhances π-π interactions; lower metabolic stability
NV914 Fluorinated Maximized fluorine content improves electronegativity and lipophilicity
XLIX () 5-(2-Ethoxyphenyl) Ethoxy group increases hydrophobicity; MW = 235.1 g/mol
Example 157-159 () Thiazolyl/methylisoxazolyl Complex substituents enhance target specificity in pyrrolidine derivatives

Key Observations :

  • Aryl vs.
  • Biological Activity : Derivatives with thiazole or isoxazole substituents (e.g., ) show improved selectivity for enzymes like proteases or kinases.

Biological Activity

Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1341168-43-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis and Characterization

This compound is synthesized through the reaction of appropriate isoxazole derivatives with oxadiazole precursors. The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results as Bcl-2 inhibitors in various cancer cell lines. The evaluation of these compounds often involves assessing their IC50 values against specific cancer types:

CompoundCell LineIC50 (μM)Reference
4jMDA-MB-231 (breast cancer)0.52–0.88
4jHeLa (cervical cancer)Not specified

The compound's selectivity towards Bcl-2 positive cell lines indicates its potential as a targeted therapy for cancers that overexpress this protein.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial and antifungal activities:

Activity TypeTarget OrganismResultReference
AntibacterialEscherichia coliSignificant
AntibacterialPseudomonas aeruginosaSignificant
AntifungalCandida albicansSignificant

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Anticancer Study : A study focused on the synthesis of oxadiazole derivatives revealed that certain modifications at the 5-position significantly enhanced anticancer activity against Bcl-2 expressing cell lines. The most effective analogs were identified through structure-activity relationship (SAR) analysis .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various oxadiazole derivatives against common pathogens. The results indicated that modifications to the isoxazole moiety could lead to improved efficacy against both bacterial and fungal strains .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable bioavailability and a reasonable half-life in animal models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate?

  • Methodological Answer : Cyclocondensation reactions are widely used for synthesizing 1,2,4-oxadiazole derivatives. For example, carboxylic acid hydrazides can react with ethyl carbethoxyformimidate to form the oxadiazole core (similar to methods in triazole synthesis ). For the target compound, coupling 3-methylisoxazole-5-carboxylic acid derivatives with hydroxylamine intermediates may yield the 1,2,4-oxadiazole ring. Post-synthetic esterification with ethanol under acidic or basic conditions can introduce the ethyl carboxylate group. Purity optimization requires column chromatography or recrystallization.

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software for crystal structure refinement (e.g., SHELXL for small-molecule refinement ).
  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions and integration ratios. IR spectroscopy to confirm ester (C=O, ~1700 cm1^{-1}) and oxadiazole (C=N, ~1600 cm1^{-1}) functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+^+ peak).

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : Based on structurally related oxadiazoles (e.g., Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (to prevent skin/eye irritation ).
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (respiratory irritation hazard ).
  • Storage : Store at 2–8°C in airtight containers, away from moisture and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

  • Methodological Answer :

  • Temperature Control : Conduct reactions under reflux (e.g., 80–100°C) to accelerate cyclization while minimizing side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or bases (e.g., K2_2CO3_3) to enhance reaction efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.
  • By-Product Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted hydrazides) and adjust stoichiometry .

Q. What computational approaches can predict the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., chikungunya virus protease ).
  • MD Simulations : Run GROMACS simulations to study stability in aqueous or lipid environments.

Q. How can discrepancies in reported synthetic yields be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Verify reaction parameters (e.g., purity of starting materials, inert atmosphere).
  • Analytical Cross-Validation : Compare NMR data with literature or databases (e.g., NIST Chemistry WebBook ).
  • Crystallographic Validation : Resolve structural ambiguities via single-crystal XRD (using SHELX or ORTEP-III ).

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